molecular formula C5H5ClN2O2S2 B12998998 5-Chloro-4-mercaptopyridine-3-sulfonamide

5-Chloro-4-mercaptopyridine-3-sulfonamide

Cat. No.: B12998998
M. Wt: 224.7 g/mol
InChI Key: KPQKPESYYHJUMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-4-mercaptopyridine-3-sulfonamide is a heterocyclic compound with a molecular formula of C5H5ClN2O2S2. This compound is characterized by the presence of a chlorine atom, a mercapto group, and a sulfonamide group attached to a pyridine ring. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-mercaptopyridine-3-sulfonamide typically involves the nucleophilic substitution reaction of pentachloropyridine with appropriate nucleophiles. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases like potassium carbonate (K2CO3) to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Scientific Research Applications

5-Chloro-4-mercaptopyridine-3-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-4-mercaptopyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can act as a competitive inhibitor of enzymes like dihydropteroate synthetase, which is involved in the folic acid synthesis pathway. This inhibition prevents the synthesis of folic acid, thereby hindering the growth and replication of certain microorganisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-4-mercaptopyridine-3-sulfonamide is unique due to the presence of both the sulfonamide and mercapto groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry .

Properties

Molecular Formula

C5H5ClN2O2S2

Molecular Weight

224.7 g/mol

IUPAC Name

5-chloro-4-sulfanylidene-1H-pyridine-3-sulfonamide

InChI

InChI=1S/C5H5ClN2O2S2/c6-3-1-8-2-4(5(3)11)12(7,9)10/h1-2H,(H,8,11)(H2,7,9,10)

InChI Key

KPQKPESYYHJUMJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=S)C(=CN1)Cl)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.